molecular formula C10H14FNO2S B5971247 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide

1-(2-fluorophenyl)-N-isopropylmethanesulfonamide

Cat. No. B5971247
M. Wt: 231.29 g/mol
InChI Key: UIBJCEXDXHTUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-N-isopropylmethanesulfonamide, also known as L-655,240, is a compound that has been studied extensively for its potential use in treating various diseases and disorders. This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been shown to have significant effects on the central nervous system (CNS).

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide involves its ability to selectively inhibit the reuptake of serotonin in the CNS. This results in increased levels of serotonin in the brain, which can have significant effects on mood, pain perception, and other physiological processes. Additionally, 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide has been shown to have some affinity for other neurotransmitter receptors, such as the norepinephrine transporter, which may contribute to its overall effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide are complex and varied. It has been shown to have significant effects on mood, pain perception, and other physiological processes. Additionally, it has been shown to have some neuroprotective effects and may have potential use in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide in lab experiments is its well-established mechanism of action and pharmacological profile. Additionally, it has been shown to have significant effects on the CNS, which makes it a useful tool for studying various neurological processes. However, one limitation of using 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide in lab experiments is its potential for off-target effects, which may complicate data interpretation.

Future Directions

There are many potential future directions for research on 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide. Some possible areas of study include its potential use in treating neurodegenerative diseases, its effects on other neurotransmitter systems, and its potential for use in combination therapies. Additionally, further research is needed to better understand the mechanisms underlying its effects on mood and pain perception, which may provide insights into new approaches for treating these conditions.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide involves the reaction of 2-fluoroaniline with N-isopropylmethanesulfonamide in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. This method has been used successfully to produce high yields of pure 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide.

Scientific Research Applications

1-(2-fluorophenyl)-N-isopropylmethanesulfonamide has been extensively studied for its potential use in treating various diseases and disorders. It has been shown to have significant effects on the CNS and has been studied as a potential treatment for depression, anxiety, and other mood disorders. Additionally, it has been studied for its potential use in treating pain, migraines, and other neurological disorders.

properties

IUPAC Name

1-(2-fluorophenyl)-N-propan-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2S/c1-8(2)12-15(13,14)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBJCEXDXHTUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-N-(propan-2-yl)methanesulfonamide

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